N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with two fluorine atoms and an acetamide group linked to a methoxy-methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized and then fluorinated to introduce the two fluorine atoms at the 4,4-positions.
Acetamide Formation: The acetamide group is introduced through an acylation reaction, where an acyl chloride reacts with an amine.
Coupling with Methoxy-Methylphenyl Moiety: The final step involves coupling the fluorinated cyclohexyl ring with the methoxy-methylphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4,4-difluorocyclohexyl)-2-(4-methoxyphenyl)acetamide: Lacks the methyl group on the phenyl ring.
N-(4,4-difluorocyclohexyl)-2-(3-methylphenyl)acetamide: Lacks the methoxy group on the phenyl ring.
N-(4,4-difluorocyclohexyl)-2-(4-methylphenyl)acetamide: Lacks the methoxy group and has a different substitution pattern on the phenyl ring.
Uniqueness
N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide is a synthetic compound with potential biological activity. This compound features a cyclohexyl ring substituted with two fluorine atoms and an acetamide group linked to a methoxy-methylphenyl moiety. Its unique structure suggests various applications in medicinal chemistry, particularly in the development of therapeutic agents.
- IUPAC Name : this compound
- Molecular Formula : C16H21F2NO2
- Molecular Weight : 297.34 g/mol
- CAS Number : 2319806-18-1
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Cyclohexyl Ring : The cyclohexyl ring is synthesized and subsequently fluorinated to introduce the fluorine atoms.
- Acetamide Formation : An acylation reaction is performed to introduce the acetamide group.
- Coupling with Methoxy-Methylphenyl Moiety : The final step involves a nucleophilic substitution reaction to couple the fluorinated cyclohexyl ring with the methoxy-methylphenyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate signaling pathways that influence various cellular functions, including pain perception and inflammatory responses.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant affinity for sigma receptors, particularly the σ1 receptor. For instance, related compounds have shown high selectivity for σ1 receptors over σ2 receptors, suggesting potential applications in pain management and anti-inflammatory therapies .
Case Study Insights
In a study examining compounds with similar structures, one compound demonstrated a Ki value of 42 nM for σ1 receptor binding and was 36 times more selective for σ1 than σ2. This selectivity indicates a promising avenue for developing analgesics targeting sigma receptors .
Toxicity and Safety Profile
The toxicity profile of this compound has not been extensively studied; however, preliminary assessments suggest that it may possess acceptable safety margins for further investigation in preclinical models.
Research Applications
This compound has several potential applications in scientific research:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules.
- Biological Research : Investigated for enzyme inhibition and receptor binding studies.
- Pharmaceutical Development : Explored for anti-inflammatory and analgesic properties.
Comparative Analysis Table
Property | Value |
---|---|
Molecular Formula | C16H21F2NO2 |
Molecular Weight | 297.34 g/mol |
CAS Number | 2319806-18-1 |
Sigma Receptor Affinity (Ki) | 42 nM (for related compounds) |
Selectivity Ratio | 36 (σ1 over σ2) |
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO2/c1-11-9-12(3-4-14(11)21-2)10-15(20)19-13-5-7-16(17,18)8-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFZSPULANNJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2CCC(CC2)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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